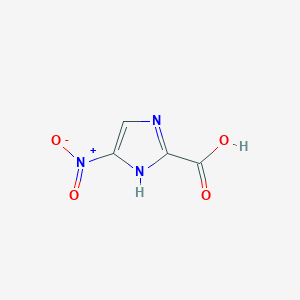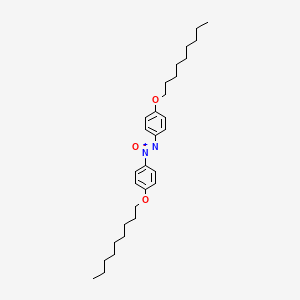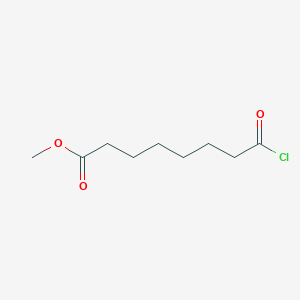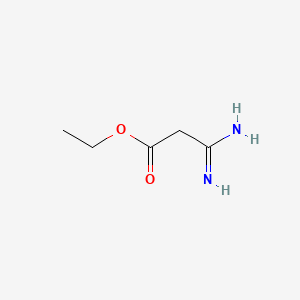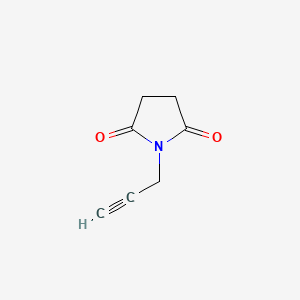
Methyl (4-boronobenzoylamino)acetate
Übersicht
Beschreibung
“Methyl (4-boronobenzoylamino)acetate” is a chemical compound with the molecular formula C10H12BNO5 and a molecular weight of 237.02 g/mol . It is a specialty product used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “Methyl (4-boronobenzoylamino)acetate” is represented by the formula C10H12BNO5 . This indicates that it contains 10 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 5 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl (4-boronobenzoylamino)acetate” has a molecular weight of 237.02 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Lewis Acids and Catalysts in Organic Synthesis
Methyl (4-boronobenzoylamino)acetate, through its boron component, can play a pivotal role in organic synthesis, particularly in the context of Lewis acid catalysis. The use of Lewis acids and Lewis acid-functionalized ligands as activators in carbonylation reactions exemplifies the versatility of boron-containing compounds. These reactions have been crucial in the formation of complex molecules like acetic anhydride, showcasing the potential of boron-based catalysts in enhancing reaction efficiency and selectivity (Conifer et al., 2011).
Boron-mediated Aldol Reactions
Boron-mediated aldol reactions represent another significant application of boron-containing compounds in synthesis. These reactions, particularly involving beta-alkoxy methyl ketones, demonstrate high levels of stereoinduction, leading to the formation of complex molecules with precise stereocontrol. This method has been successfully applied in the total synthesis of polyketide natural products, highlighting the critical role of boron in the synthesis of biologically active compounds (Paton & Goodman, 2008).
Eigenschaften
IUPAC Name |
[4-[(2-methoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO5/c1-17-9(13)6-12-10(14)7-2-4-8(5-3-7)11(15)16/h2-5,15-16H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJICAYIUOGMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390950 | |
| Record name | Methyl (4-boronobenzoylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-boronobenzoylamino)acetate | |
CAS RN |
850568-24-0 | |
| Record name | Methyl (4-boronobenzoylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




